![molecular formula C27H21N3O3S2 B11520889 2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11520889.png)
2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxynaphthaldehyde with an amine, such as 2-aminobenzothiazole, under reflux conditions in ethanol. This reaction forms the Schiff base intermediate.
Thioether Formation: The Schiff base is then reacted with a thiol compound, such as 2-mercaptoacetic acid, to form the thioether linkage.
Acetamide Formation: Finally, the compound is acetylated using acetic anhydride in the presence of a base, such as pyridine, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thioether groups.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of quinones or sulfoxides.
Reduction: Reduction typically yields amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its Schiff base structure is known to exhibit various biological activities, including anti-inflammatory and antioxidant effects.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its unique structure allows for the design of materials with specific properties, such as enhanced mechanical strength or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with various molecular targets. The Schiff base structure allows it to form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-HYDROXYPHENYL)ACETAMIDE
- **2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a more effective candidate for pharmaceutical applications compared to its analogs.
Properties
Molecular Formula |
C27H21N3O3S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H21N3O3S2/c1-33-24-9-5-4-8-21(24)29-26(32)16-34-27-30-22-12-11-18(14-25(22)35-27)28-15-20-19-7-3-2-6-17(19)10-13-23(20)31/h2-15,31H,16H2,1H3,(H,29,32) |
InChI Key |
KBMCUDIZXSLILK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(2-butoxyphenyl)methanediyl]bis(2-phenylacetamide)](/img/structure/B11520808.png)
![ethyl (2Z)-2-(anthracen-9-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11520818.png)
![N-(quinolin-3-yl)-4-[(2,4,6-trimethylphenyl)carbonyl]benzamide](/img/structure/B11520829.png)
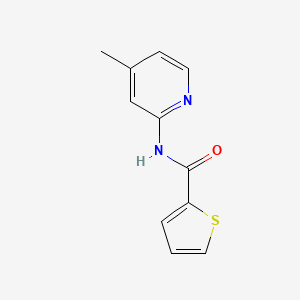
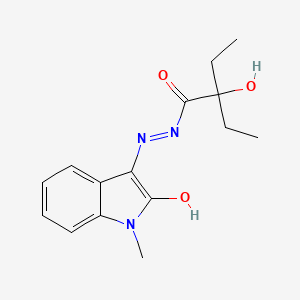
![(4Z)-4-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11520853.png)
![5-[2-(4-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11520854.png)
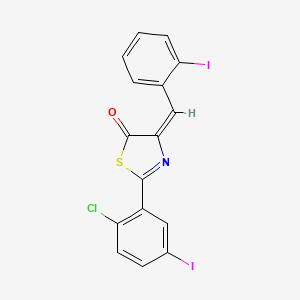
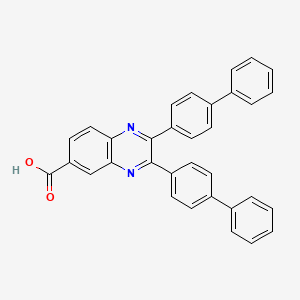
![4-Chloro-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11520866.png)

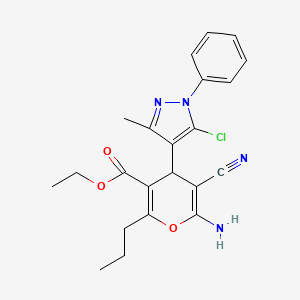
![N-[(5Z)-9-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline](/img/structure/B11520880.png)

